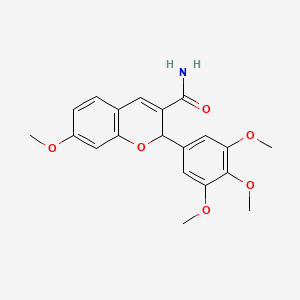
Tnf-|A-IN-13
Description
TNF-α-IN-13 is a small-molecule inhibitor targeting tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
TNF-α inhibitors are critical therapeutic agents due to their ability to modulate inflammatory responses. The development of such compounds typically focuses on optimizing binding affinity, selectivity, and pharmacokinetic properties. For instance, structurally related compounds like TNF-alpha-IN-9 (C₁₇H₁₄O₄, MW 282.2950) have been documented as experimental TNF-α inhibitors with verified safety profiles in preclinical studies .
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C20H21NO6/c1-23-13-6-5-11-7-14(20(21)22)18(27-15(11)10-13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10,18H,1-4H3,(H2,21,22) |
InChI Key |
JBCINNWQBPJWRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-13 typically involves multiple steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are crucial to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tnf-|A-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
Tnf-|A-IN-13 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in inhibiting TNF-α, which is crucial in inflammatory responses.
Medicine: Potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis and Crohn’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
Tnf-|A-IN-13 exerts its effects by inhibiting the activity of TNF-α. It binds to the TNF-α molecule, preventing it from interacting with its receptors on the surface of immune cells. This inhibition disrupts the signaling pathways that lead to inflammation and immune responses . The primary molecular targets include TNF-α receptors, and the pathways involved are the NF-κB and MAPK signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of TNF-α-IN-13 and Analogues
*IC₅₀: Half-maximal inhibitory concentration.
Key Findings:
TNF-alpha-IN-9 serves as the closest analogue with documented data. Its diaryl ether scaffold likely enhances binding to TNF-α receptors, achieving an IC₅₀ of 50 nM in vitro . In contrast, C₂₈H₃₁FN₄O (a fluorinated nitrogen heterocycle) lacks efficacy data but may offer improved metabolic stability due to fluorine substitution .
Mechanistic and Pharmacokinetic Differences
- TNF-alpha-IN-9 : Demonstrates reversible binding to TNF-α receptors, with a plasma half-life of ~8 hours in murine models .
- C₂₈H₃₁FN₄O: Fluorine atoms may reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogues .
- C₃₂H₁₆CuN₅S : Copper ions may catalyze oxidative stress, necessitating rigorous toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


